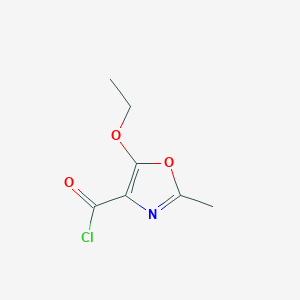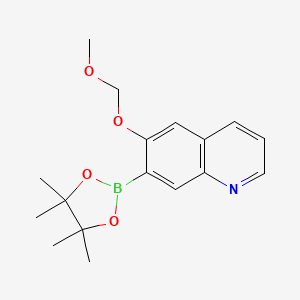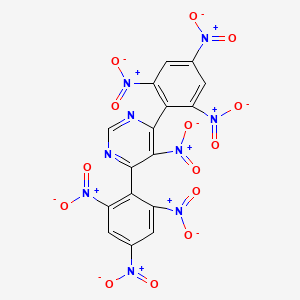
5-Ethoxy-2-methyl-1,3-oxazole-4-carbonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-ETHOXY-2-METHYLOXAZOLE-4-CARBONYL CHLORIDE is a chemical compound with the molecular formula C7H8ClNO3 and a molecular weight of 189.6 g/mol . It is an oxazole derivative, characterized by the presence of an ethoxy group at the 5-position, a methyl group at the 2-position, and a carbonyl chloride group at the 4-position of the oxazole ring . This compound is used in various chemical reactions and has applications in scientific research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-ETHOXY-2-METHYLOXAZOLE-4-CARBONYL CHLORIDE typically involves the reaction of 5-ethoxy-2-methyloxazole with phosgene (carbonyl chloride) under controlled conditions . The reaction is carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at low levels to prevent decomposition of the product . The reaction can be represented as follows:
5-ethoxy-2-methyloxazole+phosgene→5-ETHOXY-2-METHYLOXAZOLE-4-CARBONYL CHLORIDE
Industrial Production Methods
In an industrial setting, the production of 5-ETHOXY-2-METHYLOXAZOLE-4-CARBONYL CHLORIDE involves similar synthetic routes but on a larger scale. The process is optimized for yield and purity, with stringent control over reaction conditions and the use of high-purity reagents . The product is typically purified by distillation or recrystallization to achieve the desired quality for commercial use .
Analyse Des Réactions Chimiques
Types of Reactions
5-ETHOXY-2-METHYLOXAZOLE-4-CARBONYL CHLORIDE undergoes various types of chemical reactions, including:
Substitution Reactions: The carbonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Common Reagents and Conditions
Amines: React with the carbonyl chloride group to form amides.
Alcohols: React to form esters.
Thiols: React to form thioesters.
Water or Aqueous Base: Used for hydrolysis reactions.
Major Products Formed
Amides: Formed from reactions with amines.
Esters: Formed from reactions with alcohols.
Thioesters: Formed from reactions with thiols.
5-ethoxy-2-methyloxazole-4-carboxylic acid: Formed from hydrolysis.
Applications De Recherche Scientifique
5-ETHOXY-2-METHYLOXAZOLE-4-CARBONYL CHLORIDE has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 5-ETHOXY-2-METHYLOXAZOLE-4-CARBONYL CHLORIDE involves its reactivity with nucleophiles due to the presence of the carbonyl chloride group. This reactivity allows it to form covalent bonds with various nucleophilic species, leading to the formation of amides, esters, and other derivatives . The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methyl-4-chlorocarbonyl-5-ethoxyoxazole: Similar structure but lacks the ethoxy group at the 5-position.
4-Oxazolecarbonyl chloride, 5-ethoxy-2-methyl: Another name for the same compound.
Uniqueness
5-ETHOXY-2-METHYLOXAZOLE-4-CARBONYL CHLORIDE is unique due to the presence of both the ethoxy and carbonyl chloride groups, which confer specific reactivity and applications in organic synthesis . Its ability to undergo a variety of substitution reactions makes it a valuable intermediate in the synthesis of complex molecules .
Propriétés
Numéro CAS |
3357-62-8 |
|---|---|
Formule moléculaire |
C7H8ClNO3 |
Poids moléculaire |
189.59 g/mol |
Nom IUPAC |
5-ethoxy-2-methyl-1,3-oxazole-4-carbonyl chloride |
InChI |
InChI=1S/C7H8ClNO3/c1-3-11-7-5(6(8)10)9-4(2)12-7/h3H2,1-2H3 |
Clé InChI |
ZOHMXEXPEMDGAF-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=C(N=C(O1)C)C(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Tert-butyl 4-(2-methoxy-2-oxoethyl)-1-oxa-9-azaspiro[5.5]undecane-9-carboxylate](/img/structure/B13990111.png)

![N-[[4-(3-azaspiro[5.5]undec-3-yl)-2-chloro-phenyl]methylideneamino]-4-chloro-benzamide](/img/structure/B13990116.png)



![1-Chloro-4-[2-(2-methoxyethoxy)ethoxy]benzene](/img/structure/B13990133.png)



![Benz[a]anthracene-5-methanol, 7,12-dimethyl-](/img/structure/B13990184.png)

![(2,3-Dihydro-benzo[1,4]oxazin-4-yl)-acetic acid](/img/structure/B13990188.png)

